molecular formula C15H13FN4O2 B5432582 1-(4-fluorophenyl)-5-oxo-N-2-pyrimidinyl-3-pyrrolidinecarboxamide

1-(4-fluorophenyl)-5-oxo-N-2-pyrimidinyl-3-pyrrolidinecarboxamide

Cat. No. B5432582
M. Wt: 300.29 g/mol
InChI Key: HGDUXEZUDYZTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-fluorophenyl)-5-oxo-N-2-pyrimidinyl-3-pyrrolidinecarboxamide” is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a pyrrolidine ring (a five-membered ring with one nitrogen atom) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via multi-step reactions involving various reagents and catalysts . For instance, fluorinated chalcones have been synthesized via a two-step reaction involving a one-pot three-component reaction under microwave irradiation .

Safety and Hazards

While specific safety data for this compound is not available, similar compounds can pose various hazards. For example, some fluorinated compounds are classified as hazardous by the OSHA Hazard Communication Standard, with risks including skin and eye irritation, respiratory irritation, and toxicity if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c16-11-2-4-12(5-3-11)20-9-10(8-13(20)21)14(22)19-15-17-6-1-7-18-15/h1-7,10H,8-9H2,(H,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDUXEZUDYZTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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